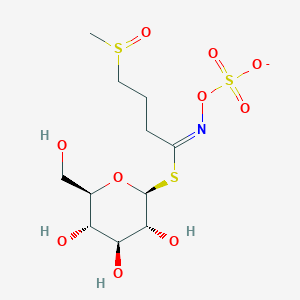
Glucoiberin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glucoiberin is a sulfoxide. It derives from a propylglucosinolate.
Applications De Recherche Scientifique
Spectroscopic Fingerprinting of Glucoiberin
This compound, identified as a key constituent of therapeutic value in Iberis amara, has been evaluated using spectroscopic techniques. The use of 1D/2D NMR, MS, and X-ray spectroscopy enabled precise phytochemical data for structure assignment of this compound. This evaluation is significant for the validation of analytical and pharmacological reference materials, particularly in the context of increasing worldwide regulations (Jaki et al., 2002).
This compound in Cancer Research
While not directly studying this compound, research into cancer metabolism, including glutamine metabolism, highlights the broader context within which this compound's metabolic pathways might be relevant. Understanding the metabolic pathways of cancer cells, including those influenced by compounds like this compound, is crucial for therapeutic applications (Altman, Stine, & Dang, 2016).
This compound's Fungitoxic Activity
The fungitoxic activity of this compound and its hydrolysis products has been studied against various plant pathogenic fungi. This research demonstrates the potential of this compound and its derivatives as natural fungicides, highlighting its significance in agricultural and environmental applications (Manici, Lazzeri, & Palmieri, 1997).
Role in Insect-Plant Interactions
Investigations into the antibiotic properties of this compound in Brassica oleracea var. acephala have provided insights into its role in plant-insect interactions. This research helps understand how this compound may affect insect feeding and fitness, particularly in the context of generalist and specialist insects, thereby contributing to our understanding of ecological relationships (Santolamazza-Carbone, Sotelo, Velasco, & Cartea, 2015).
Metabolism in Human Gut Bacteria
The metabolism of this compound by human gut bacteria has been studied, revealing insights into the potential chemopreventive effects of this compound-derived metabolites. This research is significant for understanding the impact of diet and gut microbiota on human health, particularly in the context of cancer prevention (Luang-In et al., 2014).
Quantitative Analysis in Food Chemistry
Efforts to analyze the contents of this compound in various plants, including Erysimum corinthium, have been conducted. Such studies contribute to the broader understanding of this compound's distribution in different plant species and its potential applications in food chemistry and nutrition (Al-Gendy et al., 2010).
Propriétés
Formule moléculaire |
C11H20NO10S3- |
|---|---|
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
[(E)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate |
InChI |
InChI=1S/C11H21NO10S3/c1-24(17)4-2-3-7(12-22-25(18,19)20)23-11-10(16)9(15)8(14)6(5-13)21-11/h6,8-11,13-16H,2-5H2,1H3,(H,18,19,20)/p-1/b12-7+/t6-,8-,9+,10-,11+,24?/m1/s1 |
Clé InChI |
PHYYADMVYQURSX-WWFIZPDBSA-M |
SMILES isomérique |
CS(=O)CCC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES |
CS(=O)CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O |
SMILES canonique |
CS(=O)CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



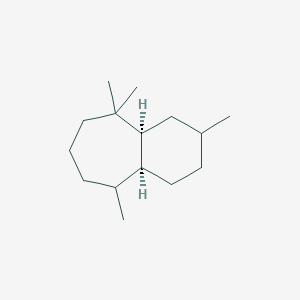
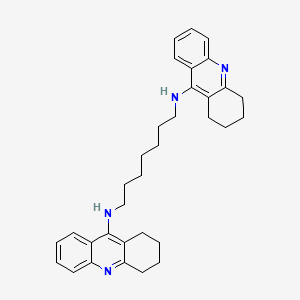
![4-[4-(4-methylbenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B1243110.png)
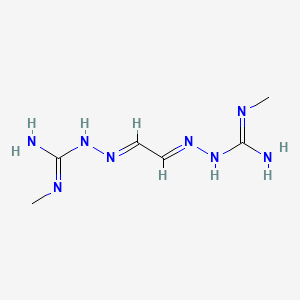
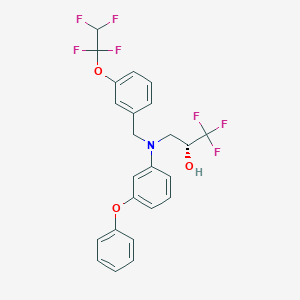
![N-[1-[4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenyl]cyclopropyl]acetamide](/img/structure/B1243117.png)
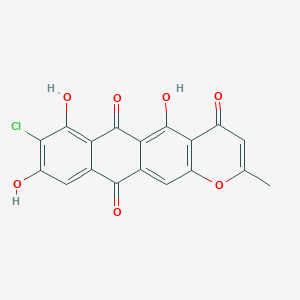

![(8aR,12aS,13aS)-12-ethylsulfonyl-3-methoxy-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine](/img/structure/B1243124.png)

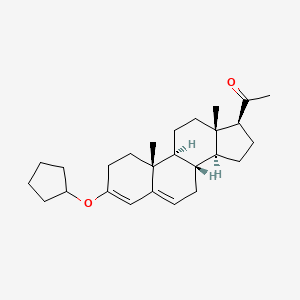

![(3S)-3-[(2S)-5-carboxy-2-{(3S)-3-hydroxy-15-methylhexadecanoylamino}-pentanoyl]oxy-15-methylhexadecanamide](/img/structure/B1243129.png)
